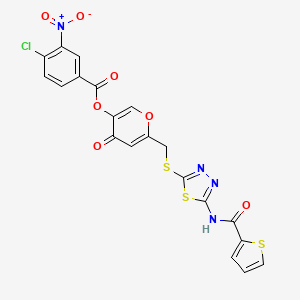
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C20H11ClN4O7S3 and its molecular weight is 550.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex synthetic organic molecule characterized by its unique structural features, including a pyran ring, thiadiazole moiety, and halogenated aromatic systems. Its intricate architecture suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C20H12ClN3O5S with a molecular weight of approximately 524.0 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, particularly those containing the 1,3,4-thiadiazole moiety, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain synthesized thiadiazole derivatives possess high antibacterial activity against Staphylococcus aureus and Escherichia coli , suggesting that the compound may also exhibit similar properties due to its structural components .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been widely studied. Compounds featuring the thiadiazole ring have shown promising results in inhibiting the proliferation of various cancer cell lines. For example, certain synthesized compounds have demonstrated significant cytotoxicity against human breast adenocarcinoma cells (MCF-7) in vitro . The unique combination of functional groups in this compound may enhance its efficacy as an anticancer agent.
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies have reported that these compounds can effectively reduce inflammation markers in vitro and in vivo models. The potential for the compound to exhibit similar anti-inflammatory activity warrants further investigation .
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of thiadiazole derivatives as acetylcholinesterase inhibitors, which are crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. Some derivatives have shown activity surpassing that of standard reference drugs like donepezil . This suggests that the compound could be explored for its neuroprotective effects.
Research Findings and Case Studies
科学研究应用
Chemical Properties and Structure
The molecular formula of the compound is C20H11ClN3O5S3, with a molecular weight of approximately 507.5 g/mol. The structure features a pyran ring, thiophene moiety, and a nitrobenzoate group, contributing to its potential biological activity and chemical reactivity.
Antimicrobial Activity
Research indicates that compounds containing thiophene and thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of these groups into the structure of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate enhances its efficacy against various bacterial strains. A study demonstrated that similar compounds showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The structural features allow for interaction with specific cellular targets involved in tumor growth .
Acetylcholinesterase Inhibition
Another significant application is in the inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine in the brain .
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Thiophene derivative, Thiadiazole |
| Step 2 | Thioetherification | Thiophene derivative |
| Step 3 | Esterification | Nitrobenzoate |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives based on similar structures and tested their antimicrobial activity against multiple bacterial strains. The results indicated that modifications to the thiophene ring significantly enhanced activity .
Case Study 2: Neuroprotective Effects
Another investigation focused on acetylcholinesterase inhibitors derived from related compounds. The findings suggested that these compounds could improve cognitive functions in animal models of Alzheimer's disease by effectively inhibiting enzyme activity .
属性
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN4O7S3/c21-12-4-3-10(6-13(12)25(29)30)18(28)32-15-8-31-11(7-14(15)26)9-34-20-24-23-19(35-20)22-17(27)16-2-1-5-33-16/h1-8H,9H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLPNYMGNHZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













